N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase EZH2. EZH2 is a protein that plays a key role in epigenetic regulation and is frequently overexpressed in cancer cells. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.
Wirkmechanismus
N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide works by inhibiting the activity of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). PRC2 plays a role in epigenetic regulation by adding methyl groups to histones, which can lead to the repression of gene expression. Overexpression of EZH2 has been observed in many types of cancer, and inhibition of EZH2 with this compound can lead to the re-expression of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce the growth of cancer stem cells, which are thought to play a role in cancer recurrence and resistance to treatment. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide is that it has shown promising results in preclinical studies, suggesting that it could be an effective cancer treatment. Another advantage is that this compound has been shown to be effective in combination with other cancer treatments, which could increase its therapeutic potential. However, one limitation of this compound is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.
Zukünftige Richtungen
There are several future directions for research on N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide. One area of interest is the development of biomarkers that could predict which patients are most likely to benefit from treatment with this compound. Another area of interest is the development of combination therapies that could enhance the effectiveness of this compound. Finally, there is interest in exploring the potential of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesemethoden
The synthesis of N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide involves several steps, starting with the reaction of 2-methylbenzimidazole with 2-chlorobenzoyl chloride to form 2-chloro-N-(2-methylbenzimidazol-1-yl)benzamide. This intermediate is then reacted with azetidine-1-carboxylic acid to form this compound. The synthesis of this compound has been described in detail in scientific literature.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide has been the subject of several preclinical studies, which have shown that it can inhibit the growth of cancer cells and induce cell death. In particular, this compound has shown promise in the treatment of lymphoma, leukemia, and solid tumors such as prostate and bladder cancer. This compound has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12-20-16-8-4-5-9-17(16)23(12)13-10-22(11-13)18(24)21-15-7-3-2-6-14(15)19/h2-9,13H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYTYZJEHLKCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.